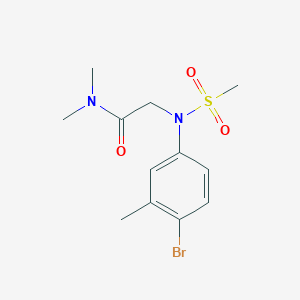![molecular formula C18H20ClN3O2 B5755577 1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5755577.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-3-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine, commonly known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research. TAK-659 belongs to the class of piperazine derivatives and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
TAK-659 is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, TAK-659 can disrupt the survival and proliferation of B-cells, leading to the suppression of cancer cell growth and autoimmune responses. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and T-cell-expressed protein tyrosine kinase (TXK), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of pro-inflammatory cytokines in autoimmune diseases. It can also suppress the activation and differentiation of B-cells and T-cells, leading to the reduction of immune responses. TAK-659 has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for laboratory experiments, including its high potency and selectivity, which allow for precise targeting of BTK and other kinases. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its potential off-target effects on other kinases and the need for further optimization of its dosing and administration.
Orientations Futures
There are several future directions for the research and development of TAK-659. One direction is to investigate its potential use in combination with other drugs, such as chemotherapy or immunotherapy, for the treatment of cancer and autoimmune diseases. Another direction is to optimize its pharmacokinetics and dosing to achieve maximum efficacy and minimize side effects. Further studies are also needed to understand its mechanism of action and potential off-target effects. Overall, TAK-659 shows great promise as a novel therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions, including the reaction of 4-chloro-3-methylphenol with acetic anhydride to form 1-(4-chloro-3-methylphenoxy)acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to yield TAK-659. The synthesis of TAK-659 has been optimized to achieve high yield and purity.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been investigated for its potential use in autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-14-12-15(5-6-16(14)19)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHOYKWCRXKTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

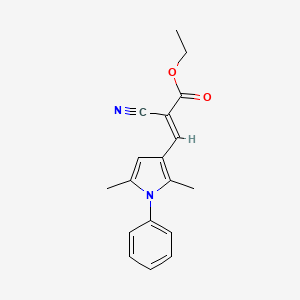
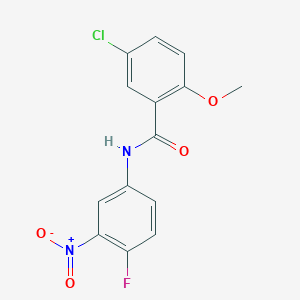
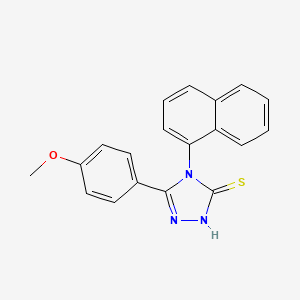

![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)
![N-cyclohexyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5755544.png)
![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)
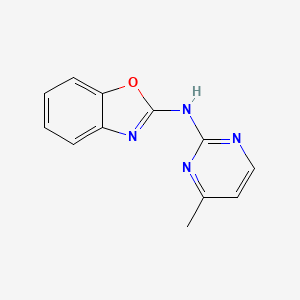
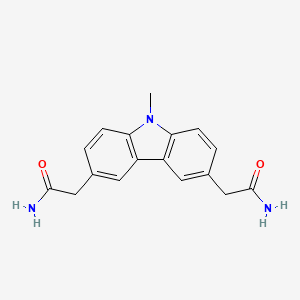
![3-chloro-4-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5755567.png)
![2-(2-naphthylamino)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5755573.png)
